Hydrocortisone

Overview

Description

Hydrocortisone (cortisol) is a naturally occurring glucocorticoid with mineralocorticoid activity, widely used for its anti-inflammatory, immunosuppressive, and metabolic effects. It is a first-line therapy for adrenal insufficiency and inflammatory conditions such as asthma, dermatitis, and septic shock . This compound exerts its effects by binding to glucocorticoid receptors, modulating gene expression to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibit NF-κB activation . Its short half-life (8–12 hours) and intermediate potency make it suitable for both acute and chronic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone can be synthesized from cortisone acetate through a series of chemical reactions. The process involves the protection of the 3-site and 20-site keto groups, reduction of the 11-site keto group, and subsequent deprotection of the 3-site and 20-site keto groups .

Industrial Production Methods: In industrial settings, this compound is produced using microbial transformation processes. Specific strains of microorganisms, such as Rhizopus oryzae, are used to convert precursor steroids into this compound through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Endocrine Disorders

Hydrocortisone is primarily used for the treatment of adrenal insufficiency, including conditions such as Addison's disease. It serves as a replacement therapy to maintain adequate cortisol levels in patients who cannot produce sufficient amounts naturally.

Dermatological Conditions

Topical formulations of this compound are commonly prescribed for inflammatory skin disorders, including eczema, psoriasis, and dermatitis. Its anti-inflammatory effects help reduce redness, swelling, and itching associated with these conditions.

Respiratory Disorders

This compound is administered in cases of severe asthma exacerbations and chronic obstructive pulmonary disease (COPD) to reduce airway inflammation and improve breathing.

Immune System Modulation

In autoimmune diseases such as lupus and rheumatoid arthritis, this compound helps control the overactive immune response, alleviating symptoms and preventing flare-ups.

This compound in Critical Care

This compound has gained attention in critical care settings, particularly during the COVID-19 pandemic. A randomized clinical trial found that a 7-day fixed-dose course of intravenous this compound significantly improved organ support-free days in patients with severe COVID-19 compared to no treatment . The study reported that treatment with this compound resulted in a 93% probability of improved outcomes regarding organ support .

Trauma Patients

Research indicates that this compound administration can reduce the incidence of hospital-acquired pneumonia in trauma patients. A study showed that only 35.7% of patients receiving this compound developed pneumonia compared to 54.4% in the placebo group, highlighting its protective effects .

Post-Surgical Recovery

In surgical settings, this compound is utilized to mitigate stress responses and inflammation following major surgeries, potentially leading to improved recovery times and reduced complications.

Psychological Applications

This compound has been explored for its potential role in preventing post-traumatic stress symptoms (PTSS) in traumatic injury victims. A study demonstrated that patients receiving low-dose this compound reported fewer depressive symptoms at one month post-trauma compared to those on placebo . This suggests a possible therapeutic avenue for addressing psychological distress following traumatic events.

Pediatric Applications

In neonatology, this compound is used for very preterm infants receiving mechanical ventilation to prevent bronchopulmonary dysplasia (BPD). A clinical trial indicated that early administration of this compound could improve outcomes related to mortality and BPD among these vulnerable patients .

Pharmacokinetics and Administration Routes

This compound can be administered via multiple routes:

- Oral : For systemic effects in endocrine disorders.

- Topical : For localized skin conditions.

- Intravenous : In acute care settings for rapid action.

- Enema : For treating ulcerative colitis.

A pharmacokinetic study highlighted that applying this compound cream twice daily on the first day of treatment maximizes its efficacy for acute dermatitis .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Endocrine Disorders | Addison's disease | Replacement therapy for cortisol deficiency |

| Dermatological Conditions | Eczema, psoriasis | Reduces inflammation and itching |

| Respiratory Disorders | Severe asthma exacerbations | Decreases airway inflammation |

| Immune System Modulation | Autoimmune diseases | Controls overactive immune response |

| Critical Care | Severe COVID-19 | Improves organ support-free days significantly |

| Trauma | Hospital-acquired pneumonia prevention | Reduced incidence compared to placebo |

| Psychological Applications | Prevention of PTSS | Fewer depressive symptoms post-trauma |

| Pediatric Applications | Neonatal BPD prevention | Improved outcomes in very preterm infants |

Mechanism of Action

Hydrocortisone exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. The receptor-ligand complex then translocates to the nucleus, where it binds to glucocorticoid response elements in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of phospholipase A2, nuclear factor kappa B, and other inflammatory transcription factors .

Comparison with Similar Compounds

Hydrocortisone vs. Fludrocortisone

Fludrocortisone, a synthetic mineralocorticoid with weak glucocorticoid activity, is often combined with this compound in septic shock to address relative adrenal insufficiency. Key findings:

- Efficacy in Septic Shock : A 2023 cohort study ($n=88,!275$) found that adding fludrocortisone to this compound reduced the adjusted absolute risk of mortality or hospice discharge by 3.7% compared to this compound alone (OR: 0.85; 95% CrI: 0.67–1.08) .

- Safety : However, the combination therapy was associated with a higher likelihood of hyperglycemia (SUCRA score: 0.1073) compared to this compound alone .

- Clinical Recommendation : this compound plus fludrocortisone is superior for septic shock but requires glucose monitoring .

Table 1: this compound vs. This compound + Fludrocortisone in Septic Shock

| Outcome | This compound Alone | This compound + Fludrocortisone | Evidence Source |

|---|---|---|---|

| Mortality/Hospice Risk | Reference | 3.7% absolute risk reduction | |

| Hyperglycemia Risk | Lower | Highest likelihood (SUCRA: 0.1073) |

This compound vs. Dexamethasone

Dexamethasone, a potent synthetic glucocorticoid, is used in conditions requiring strong immunosuppression but has significant neurobehavioral side effects.

- Mitigating Side Effects: In children receiving dexamethasone, this compound increased hunger scores (median delta: 2 vs.

- Clinical Implication : this compound may alleviate dexamethasone-induced hunger but lacks broad neuroprotective benefits .

Table 2: this compound for Dexamethasone-Induced Side Effects

| Parameter | This compound Effect | Placebo Effect | $p$-Value |

|---|---|---|---|

| Hunger Score (Delta) | 2 (IQR: 1–4) | 2 (IQR: 1–3) | Not significant |

| PedsQL Score (Delta) | -14 (IQR: -24 to -4) | -15 (IQR: -26 to -7) | NS |

This compound vs. Cortisone

Cortisone, a prodrug requiring conversion to cortisol, is less potent and slower-acting.

- Efficacy : this compound has higher bioavailability and a longer half-life (8–12 hours vs. 0.5–2 hours for cortisone) .

- Patient Outcomes : In user ratings, this compound scored higher (7.6/10 vs. 7.3/10 for cortisone) with fewer reported adverse effects (13% vs. 17%) .

Topical this compound vs. Other Corticosteroids

- Prednicarbate : Under occlusion, prednicarbate 0.25% was more effective than this compound 1% but less potent than this compound buteprate 0.1% .

- This compound Valerate : In atopic dermatitis, this compound valerate 0.2% matched betamethasone valerate 0.1% efficacy and outperformed this compound 0.1% ($p<0.05$) .

Table 3: Topical Steroid Efficacy Comparisons

| Compound | Potency vs. This compound 1% | Study Design |

|---|---|---|

| Prednicarbate 0.25% | Higher under occlusion | RCT |

| This compound Valerate 0.2% | Superior to this compound 0.1% | Double-blind |

This compound Combinations

- Vitamin C: Combined use reduced TNF-α by 31% and oxidative burst by 8–19% in monocytes, but neither agent alone affected Staphylococcus aureus-induced inflammation .

- Modified-Release this compound (MR-HC) : MR-HC showed equivalent metabolic effects (e.g., TMR, lean mass) to standard this compound, suggesting improved dosing convenience .

Novel Compounds with this compound-like Activity

- 2-[(Phenylthio)methyl]pyridine Derivatives: These non-steroidal agents mimic this compound’s anti-inflammatory effects in rat models, inhibiting exudate volume and white blood cell accumulation .

Biological Activity

Hydrocortisone, a glucocorticoid hormone produced by the adrenal cortex, plays a pivotal role in various biological processes. Its therapeutic applications span a wide range of conditions, including inflammatory diseases, endocrine disorders, and immune system modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

This compound exerts its effects primarily through binding to the glucocorticoid receptor (GR) , which is present in virtually all tissues. This interaction leads to the modulation of gene expression involved in inflammatory responses. Key mechanisms include:

- Inhibition of Phospholipase A2 : This reduces the synthesis of pro-inflammatory mediators derived from arachidonic acid.

- Suppression of Inflammatory Transcription Factors : this compound inhibits nuclear factor kappa B (NF-κB) and other transcription factors that promote inflammation.

- Promotion of Anti-inflammatory Cytokines : It enhances the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by its absorption, distribution, metabolism, and excretion:

- Bioavailability : Topical formulations exhibit 4-19% bioavailability with a Tmax of 24 hours, while retention enemas have variable absorption rates depending on individual metabolism .

- Volume of Distribution : The total volume is approximately 39.82 L, indicating extensive distribution in body tissues .

- Protein Binding : About 90.1% of this compound is bound to plasma proteins, predominantly corticosteroid-binding globulin and serum albumin .

Biological Effects

This compound influences multiple physiological systems:

- Metabolic Effects :

- Cardiovascular Effects :

- Immunological Effects :

Case Study: this compound in Inflammatory Conditions

A randomized controlled trial investigated the efficacy of this compound in patients with severe asthma exacerbations. The study found that intravenous this compound significantly reduced hospital stay duration and improved pulmonary function compared to placebo .

Research Findings on Bacterial Interactions

Recent research demonstrated that this compound 21-hemisuccinate (HCHS) influenced the growth and metabolism of Staphylococcus aureus, enhancing its metabolic activity while reducing poly(I:C)-induced IL-6 secretion. This suggests potential implications for this compound in modulating bacterial infections and inflammatory responses .

Data Table: Summary of this compound Biological Activity

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB and phospholipase A2 | Treatment of autoimmune diseases |

| Immunosuppression | Modulation of cytokine production | Management of transplant rejection |

| Metabolic regulation | Stimulation of gluconeogenesis | Management of adrenal insufficiency |

| Cardiovascular effects | Suppression of sympathetic nerve activity | Potential treatment for stress-related hypertension |

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for quantifying hydrocortisone in topical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For complex matrices like creams, sample preparation via solid-phase extraction (SPE) using Discovery DSC-Si cartridges minimizes matrix interference. Mobile phases combining acetonitrile/water (60:40 v/v) achieve optimal separation, with retention times around 3.28 minutes for this compound. Validation includes linearity (R² ≥ 0.999) and precision testing (RSD < 2%) .

Q. How should researchers assess excipient compatibility in this compound formulations?

- Methodological Answer : Conduct stress testing by storing binary or multicomponent mixtures at 50°C/50% relative humidity (RH) for 3 months. Monitor degradation via HPLC and statistical tools like ANOVA to identify significant excipient interactions. Pareto charts can visualize critical factors (e.g., binders like hydroxypropylmethylcellulose significantly degrade this compound at p < 0.05) .

Q. What sample preparation techniques mitigate interference in this compound analysis?

- Methodological Answer : For topical creams, dissolve samples in acetonitrile-water mixtures (60:40 v/v), filter through 0.22 µm syringe filters, and use SPE cartridges to remove lipids or emulsifiers. Centrifugation at 10,000 rpm for 10 minutes further clarifies solutions before HPLC injection .

Advanced Research Questions

Q. How can fractional factorial design optimize this compound formulation stability?

- Methodological Answer : Apply a 2^(4-1) fractional factorial design to screen excipients (fillers, binders, disintegrants, lubricants) with minimal experiments. Use STATISTICA or similar software to randomize trials and analyze degradation data. Critical variables (e.g., lactose as filler, stearic acid as lubricant) are identified via Pareto analysis. This reduces development time by 50% compared to trial-and-error approaches .

Q. What statistical and computational models predict this compound release from nanoparticles?

- Methodological Answer : Optimize PLGA nanoparticle formulations using Plackett-Burman screening followed by central composite design (CCD). Key variables include PLGA concentration, sonication time, and polyvinyl alcohol content. Artificial neural networks (ANNs) trained on diffusion coefficients (D) and saturation solubility (Cₛ) data predict release profiles with <1% error, enabling rapid prototyping .

Q. How to resolve contradictions in clinical trial data on this compound efficacy?

- Methodological Answer : Use network meta-analysis to integrate direct and indirect evidence (e.g., comparing this compound monotherapy vs. fludrocortisone combinations). Bayesian frameworks address heterogeneity, while sensitivity analyses exclude high-risk-of-bias studies. For example, combination therapy shows a mortality odds ratio of 0.72 (95% CI: 0.61–0.85) in septic shock, but requires validation via RCTs .

Q. What Quality by Design (QbD) approaches ensure robust HPLC method development for this compound?

- Methodological Answer : Implement Analytical QbD (AQbD) with central composite design (CCD) to optimize mobile phase pH (6.0–6.5), flow rate (0.9–1.1 mL/min), and acetonitrile/water ratios. Response surface models predict resolution (Y₁) and separation factors (Y₂), with robustness verified across ±10% parameter ranges. System suitability criteria include tailing factors <1.2 and plate counts >3000 .

Q. Tables for Key Experimental Parameters

Properties

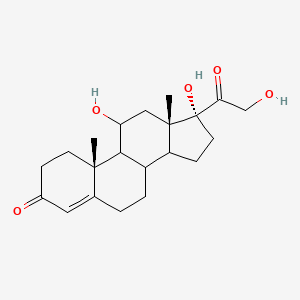

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020714 | |

| Record name | Hydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |

| Record name | Hydrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |

CAS No. |

50-23-7 | |

| Record name | Cortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydrocortisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI4X0X7BPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-220 °C with some decomposition, 220 °C | |

| Record name | Hydrocortisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HYDROCORTISONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cortisol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.